1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Overview
Description
The compound "1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" is a complex molecule featuring a variety of functional groups, contributing to its reactivity and utility in various scientific research applications. This compound is notable for its bicyclic structure, sulfonyl group, and bromophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" typically involves multi-step organic synthesis, incorporating chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. Key steps may include:
Synthesis of the azabicyclic core through a Diels-Alder reaction.
Introduction of the bromophenyl group via electrophilic aromatic substitution.
Incorporation of the sulfonyl group through sulfonylation reactions.
Industrial Production Methods
Industrial production methods for this compound might leverage continuous flow chemistry to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent systems, is crucial for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at positions susceptible to electron withdrawal.
Reduction: Reduction reactions might target the sulfonyl group, potentially converting it to a thiol.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Conditions like those involving sodium hydride (NaH) for deprotonation followed by nucleophilic attack.
Major Products
The products formed from these reactions depend on the reagents and conditions used, leading to derivatives with modified functional groups and potentially enhanced biological activity.
Scientific Research Applications
Chemistry
This compound is used as a precursor for the synthesis of more complex molecules. Its unique structural features provide a versatile platform for constructing diverse chemical libraries.
Biology
In biological research, "1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" is utilized for studying enzyme inhibition and receptor binding due to its rigid bicyclic structure and functional group diversity.
Medicine
The compound holds potential in medicinal chemistry for drug development, particularly as a lead compound in designing inhibitors for specific enzymes or receptors implicated in various diseases.
Industry
Industrially, this compound can be employed in the development of specialty chemicals and materials, where its unique properties offer advantages in performance and functionality.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. Its azabicyclic structure and functional groups enable it to interact with active sites, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Uniqueness
Compared to other similar compounds, "1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" stands out due to its specific stereochemistry and the presence of a bromophenyl sulfonyl group, which confer distinct reactivity and biological activity.
List of Similar Compounds
1-(8-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
1-(8-(Tosyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
1-(8-(2-Chlorophenylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
This compound's distinct characteristics provide a valuable platform for a wide range of scientific inquiries and applications. Intrigued by the world of complex molecules yet?
Properties
IUPAC Name |
1-[8-(2-bromophenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c18-14-3-1-2-4-15(14)25(23,24)20-11-5-6-12(20)10-13(9-11)19-16(21)7-8-17(19)22/h1-4,11-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUCRBKDWKKDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3Br)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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